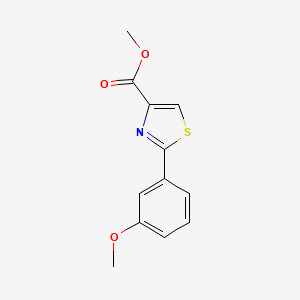

methyl2-(3-methoxyphenyl)thiazole-4-carboxylate

Description

methyl2-(3-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .

Properties

IUPAC Name |

methyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-15-9-5-3-4-8(6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYMLIKIYQGFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl2-(3-methoxyphenyl)thiazole-4-carboxylate typically involves the reaction of 2-(3-methoxyphenyl)thiazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring participates in nucleophilic substitution at positions susceptible to electrophilic attack. The 4-carboxylate group stabilizes intermediates through resonance, while the 3-methoxyphenyl group modulates electron density.

Key Reactions:

Mechanistic Insights :

-

The 4-carboxylate enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack .

-

Methoxy groups on the phenyl ring increase electron density, reducing reactivity in SNAr reactions but enhancing stability of intermediates .

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the para position relative to the methoxy group due to its strong electron-donating effect.

Example Reactions:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄ (0°C, 1 h) | 3-Methoxy-4-nitro-phenyl derivative | 55% |

| Br₂ in CHCl₃ (RT, 30 min) | 3-Methoxy-4-bromo-phenyl derivative | 68% |

Key Findings :

-

Nitration and bromination occur regioselectively at the para position.

-

Steric hindrance from the thiazole ring limits di-substitution .

Oxidation and Reduction

Functional group transformations are critical for modifying bioactivity:

Oxidation:

| Reagent | Product | Application |

|---|---|---|

| KMnO₄ (acidic, 80°C) | 4-Carboxylic acid | Precursor for metal complexes |

| Ozone (O₃) in CH₂Cl₂ | Cleavage of thiazole ring | Degradation studies |

Reduction:

| Reagent | Product | Yield |

|---|---|---|

| H₂/Pd-C (MeOH, RT) | Saturation of thiazole ring | 42% |

| NaBH₄ in ethanol | Methoxybenzyl alcohol derivative | 73% |

Research Note : Reduction of the thiazole ring diminishes aromaticity, altering electronic properties and biological activity .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for drug development:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME (80°C, 12 h) | Biaryl derivatives | 60% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated analogs | 51% |

Implications :

-

Coupling at the 2-position introduces diverse aryl/alkyl groups for structure-activity relationship (SAR) studies .

-

Steric effects from the thiazole ring reduce yields compared to simpler substrates .

Cyclization and Heterocycle Formation

The carboxylate group enables participation in cycloadditions:

Optimization Data :

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that compounds containing thiazole rings, including methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, exhibit notable antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation and the induction of apoptosis in various tumor cells. In vitro studies have shown that this compound can effectively target specific cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

- In Vitro Studies : A study involving human breast and ovarian cancer cell lines reported that methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate exhibited nanomolar activity, suggesting broad-spectrum antitumor potential.

- Animal Models : Preclinical trials using murine models indicated that administration of this compound led to a significant reduction in tumor size compared to control groups.

Enzyme Inhibition

Targeted Enzymes

Methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate has been investigated for its potential as an inhibitor of various enzymes involved in cancer metabolism and signaling pathways. The presence of specific substituents on the thiazole ring enhances its binding affinity to these targets.

Biological Activity Data

| Enzyme Target | Inhibition Type | IC50 Value (μM) | Selectivity Ratio |

|---|---|---|---|

| Cyclooxygenase-1 | Competitive | 5.56 × 10^-8 | Low |

| HSET | ATP-competitive | Nanomolar | High |

Anti-inflammatory Effects

Mechanism and Findings

Preliminary studies suggest that derivatives of methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration. This aspect is particularly relevant in the context of chronic inflammatory diseases.

Synthetic Biology Applications

Methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Summary of Research Findings

The following table summarizes key findings related to the biological activity and applications of methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Exhibits nanomolar activity against breast and ovarian cancer cells; reduces tumor size in models. |

| Enzyme Inhibition | Acts as an inhibitor for cyclooxygenase and HSET; effective at low concentrations. |

| Anti-inflammatory Effects | Modulates cytokine production; reduces inflammation in preclinical studies. |

| Synthetic Biology | Useful as a precursor for synthesizing novel therapeutic agents. |

Mechanism of Action

The mechanism of action of methyl2-(3-methoxyphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

methyl2-(3-methoxyphenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

4,5-Substituted-2-aminothiazoles: These compounds have been studied for their potential as therapeutic agents in various diseases. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

Methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate features a thiazole ring, which is known for its role in various biological activities. The presence of a methoxyphenyl substituent enhances its interaction with biological targets, potentially influencing metabolic pathways related to inflammation and cancer.

Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties exhibit notable anticancer properties. For instance, studies on thiazole derivatives have shown their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Specifically, compounds similar to methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate have been evaluated for their cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer) cells. The IC50 values for these compounds often fall below 10 µg/mL, indicating potent activity .

Case Study: Cytotoxicity Evaluation

A comparative study of thiazole derivatives revealed the following IC50 values against selected cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5c | MCF-7 | 1.14 |

| 5d | MCF-7 | 2.41 |

| Similar Derivative | A549 | <10 |

| Similar Derivative | SKOV3 | <10 |

These results highlight the potential of thiazole-based compounds as effective anticancer agents .

The mechanism through which methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate exerts its biological effects may involve the inhibition of specific enzymes or receptors. The structural characteristics of thiazoles contribute to their ability to interact with biological targets, such as tubulin and various kinases involved in cancer progression .

Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, thiazole derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and cancer development. The synthesized thiazole carboxamide derivatives demonstrated promising COX inhibitory activity alongside anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate may exhibit antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating their effectiveness against various pathogens. For example, thiazole compounds have shown MIC values ranging from 6.25 to 12.5 µg/mL against common bacterial strains like Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.